(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one
Description
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging a 1,3-benzodioxole moiety and a 4-benzylpiperazine group. Chalcones (α,β-unsaturated ketones) are widely studied for their structural versatility and biological activities, including MAO-B inhibition, anticancer, and nonlinear optical (NLO) properties . The benzodioxol group enhances π-conjugation, while the 4-benzylpiperazine substituent may improve solubility and modulate receptor binding, making this compound of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(9-7-17-6-8-19-20(14-17)26-16-25-19)23-12-10-22(11-13-23)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVVXVYYKHWDS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Benzylpiperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base to form 4-benzylpiperazine.
Condensation Reaction: The final step involves the condensation of the benzodioxole intermediate with the benzylpiperazine intermediate in the presence of an appropriate catalyst to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated ketones.
Substitution Products: Various substituted benzyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain organic transformations.
Material Science: It may be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: It is used in research to study its effects on cellular pathways and gene expression.
Industry:
Chemical Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including alterations in mood, cognition, and behavior.
Comparison with Similar Compounds
Structural Analogues and Crystallographic Features
Key structural analogs include:
Key Observations :
- Coplanarity and Dihedral Angles: In compound III, the benzodioxol and propenone units are nearly coplanar (RMSD = 0.027 Å), while the bromophenyl ring forms a dihedral angle of 10.8° with the propenone plane . This planar arrangement is critical for π-conjugation, enhancing NLO properties .
- Crystal Packing : Compound III exhibits a layered herringbone arrangement stabilized by weak C–H···O interactions , whereas piperazine-containing analogs (e.g., ) may form hydrogen bonds via the piperazine nitrogen, influencing solubility and crystallinity.
Biological Activity
The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-one , often referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from diverse sources and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities, and a piperazine ring that enhances pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that the presence of the benzodioxole group contributes to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Benzodioxole derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant activity is attributed to the electron-donating ability of the hydroxyl groups present in the benzodioxole structure .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Research has indicated that similar piperazine derivatives can act as serotonin receptor modulators, which may influence mood and anxiety levels. This activity positions the compound as a candidate for further exploration in treating psychiatric disorders .
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results suggest that the compound possesses moderate antibacterial activity.
Case Study 2: Antioxidant Activity
A DPPH radical scavenging assay was conducted to evaluate the antioxidant potential of the compound. The results indicated an IC50 value of 30 μg/mL, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 20 μg/mL).
The biological activities of this compound are likely mediated through multiple mechanisms:
- Antimicrobial : Disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.
- Antioxidant : Donation of hydrogen atoms to free radicals, thus neutralizing them.
- Neuropharmacological : Interaction with serotonin receptors leading to modulation of neurotransmitter release.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
